

# Cost-Effectiveness of Nivolumab Plus Relatlimab: A Comparative Guide for Researchers

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## Compound of Interest

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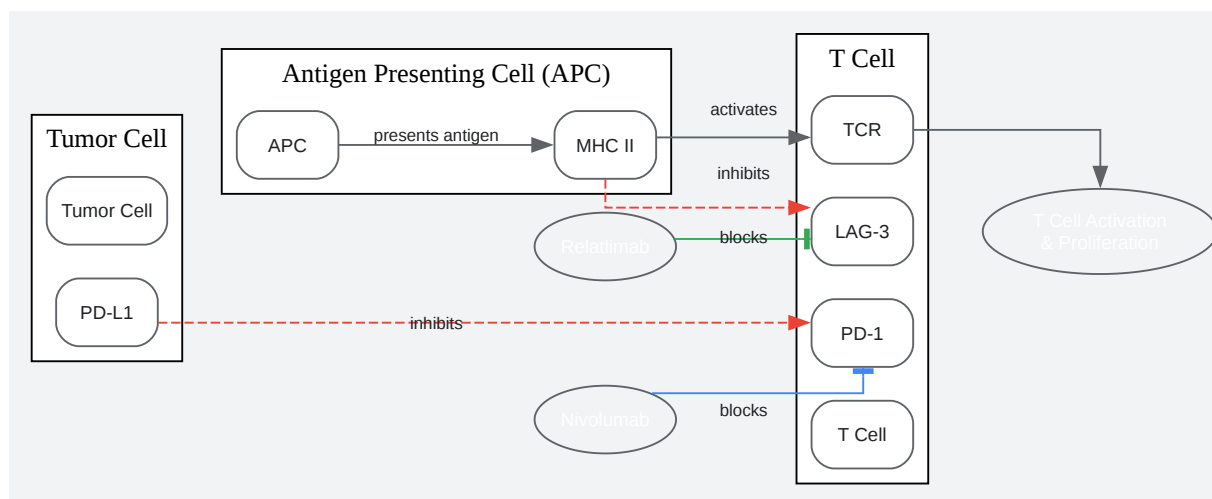
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The combination of nivolumab and relatlimab, a fixed-dose formulation targeting two distinct immune checkpoint inhibitors, has emerged as a significant advancement in the treatment of advanced melanoma. This guide provides a detailed cost-effectiveness analysis of this combination therapy, comparing it with other standard-of-care alternatives. The information is intended for researchers, scientists, and drug development professionals, offering objective data and methodologies to inform further research and clinical decision-making.

## Mechanism of Action: Dual Immune Checkpoint Inhibition

Nivolumab is a programmed death-1 (PD-1) blocking antibody, while relatlimab targets the lymphocyte-activation gene 3 (LAG-3) protein. Both PD-1 and LAG-3 are inhibitory receptors expressed on T cells that downregulate immune responses. By blocking these pathways, nivolumab and relatlimab synergistically enhance T cell activation and proliferation, leading to a more robust anti-tumor immune response.



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**Diagram 1:** Mechanism of Action of Nivolumab and Relatlimab.

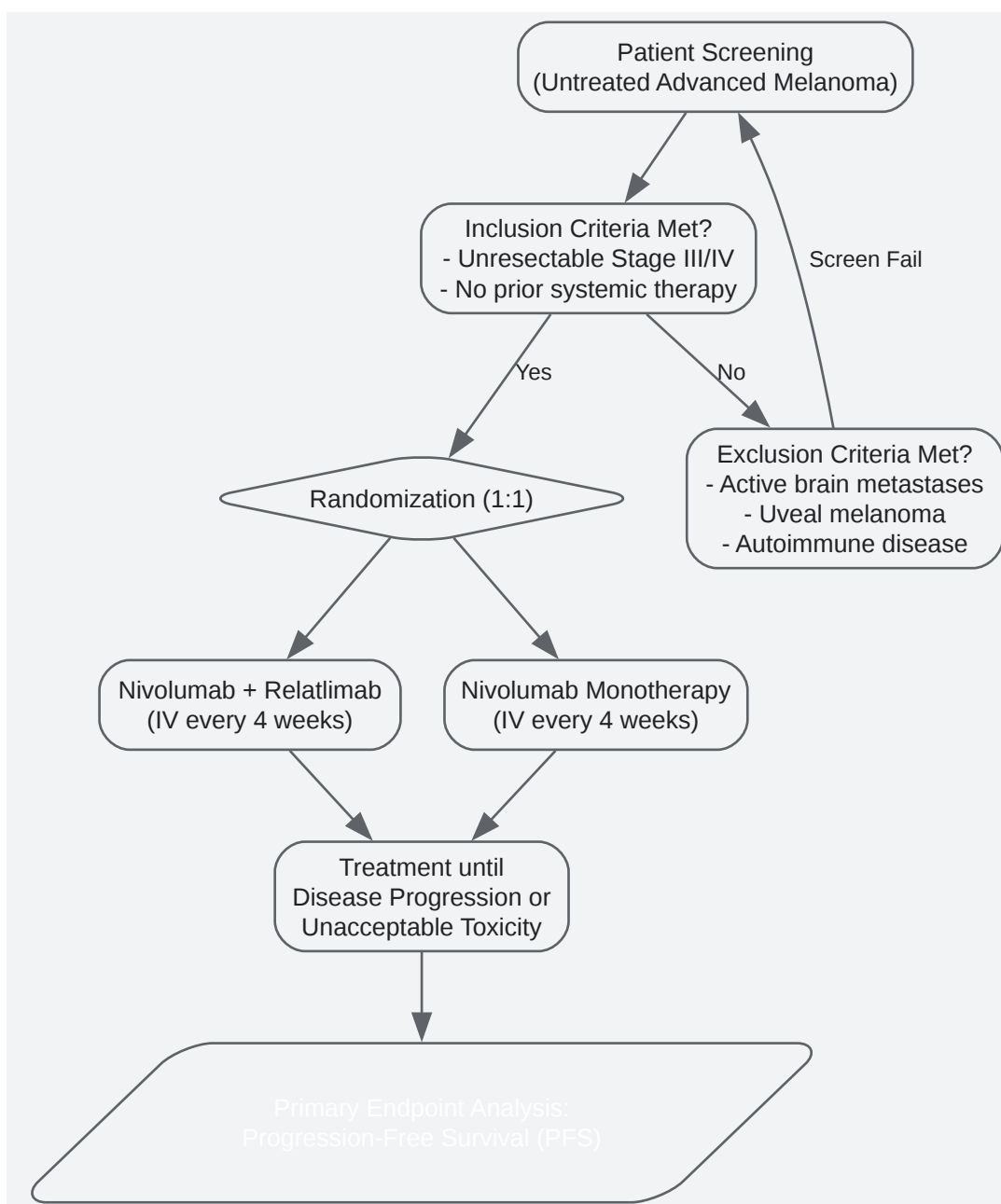
## Pivotal Clinical Evidence: The RELATIVITY-047 Trial

The primary clinical evidence supporting the efficacy of nivolumab plus relatlimab comes from the Phase 2/3 RELATIVITY-047 trial.<sup>[1]</sup>

Experimental Protocol: RELATIVITY-047

- Study Design: A global, randomized, double-blind, Phase 2/3 study.<sup>[1]</sup>
- Participants: 714 patients with previously untreated, unresectable or metastatic melanoma. <sup>[1][2]</sup> Key inclusion criteria included histologically confirmed Stage III (unresectable) or Stage IV melanoma. <sup>[3][4]</sup> Patients with active brain metastases, uveal melanoma, or active autoimmune disease were excluded. <sup>[3][4]</sup>
- Treatment Arms:
  - Combination Arm: Fixed-dose combination of nivolumab (480 mg) and relatlimab (160 mg) administered intravenously every 4 weeks. <sup>[1]</sup>

- Monotherapy Arm: Nivolumab (480 mg) administered intravenously every 4 weeks.[1]
- Primary Endpoint: Progression-free survival (PFS).[1]
- Key Findings: The trial demonstrated a statistically significant improvement in PFS for the combination therapy compared to nivolumab monotherapy.[1][5] At a median follow-up of 13.2 months, the combination of nivolumab and relatlimab showed a clinically meaningful benefit in PFS over nivolumab monotherapy.[5]



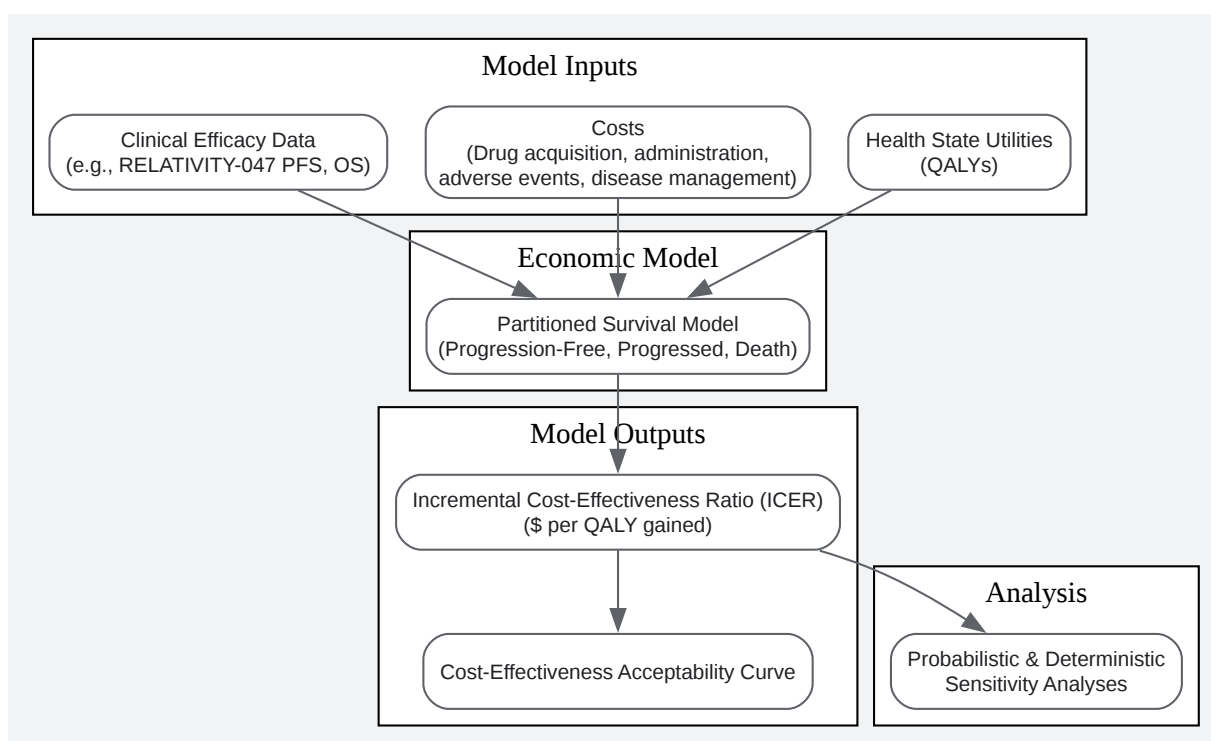
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**Diagram 2:** Workflow of the RELATIVITY-047 Clinical Trial.

## Cost-Effectiveness Analysis: Comparative Data

Multiple economic evaluations have been conducted to assess the cost-effectiveness of nivolumab plus relatlimab compared to other standard-of-care treatments for unresectable or metastatic melanoma. These analyses typically utilize a partitioned survival model with health states such as progression-free, progressed disease, and death.[5][6]

### Methodology of a Typical Cost-Effectiveness Analysis



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**Diagram 3:** General Workflow for a Cost-Effectiveness Analysis.

The following tables summarize the key findings from various cost-effectiveness analyses.

Table 1: Cost-Effectiveness of Nivolumab + Relatlimab vs. Other Immunotherapies (Canadian Payer Perspective)

Comparator	Incremental Cost	Incremental QALYs	ICER (\$/QALY)	Probability of Cost-Effectiveness at \$50,000/QALY
Nivolumab Monotherapy	\$135,460	1.149	\$117,838	Not reported
Nivolumab + Ipilimumab	\$72,584	0.178	\$408,364	0% <a href="#">[7]</a>
Pembrolizumab	\$103,029	1.96	\$52,559	Not reported
Ipilimumab	\$102,072	3.489	\$29,249	Not reported

Data from a Canadian healthcare payer perspective.[\[5\]](#)

Table 2: Cost-Effectiveness of Nivolumab + Relatlimab vs. BRAF/MEK Inhibitors (Canadian Payer Perspective)

Comparator	Incremental Cost	Incremental QALYs	ICER (\$/QALY)
Vemurafenib + Cobimetinib	Dominated (less costly, more effective)	3.748	Dominated
Dabrafenib + Trametinib	Dominated (less costly, more effective)	3.165	Dominated
Encorafenib + Binimetinib	Dominated (less costly, more effective)	2.866	Dominated

Data from a Canadian healthcare payer perspective. Nivolumab + Relatlimab was found to be less costly and more effective than all BRAF/MEK inhibitors compared.[\[5\]](#)

Table 3: Cost-Effectiveness of Nivolumab + Relatlimab vs. Nivolumab Monotherapy (US Payer Perspective)

Metric	Value
Incremental Cost	\$405,663
Incremental PFS Life Years	0.326
Incremental PFS QALYs	0.260
ICER (\$/PFS QALY gained)	\$1,560,242

This analysis from a US payer perspective indicated a very high willingness-to-pay threshold would be required for the combination to be considered cost-effective.[8][9]

Table 4: Cost-Effectiveness of Nivolumab + Relatlimab vs. Nivolumab Monotherapy (Dutch Perspective)

Metric	Value
Incremental Cost	€65,278
Incremental QALYs	1.56
ICER (€/QALY gained)	€41,896
Probability of Cost-Effectiveness at €50,000/QALY	60% <a href="#">[10]</a>

This analysis suggests that in the Netherlands, nivolumab plus relatlimab is a cost-effective option for patients with advanced, unresectable melanoma with PD-L1 expression <1%.[10]

## Summary and Conclusion

The combination of nivolumab and relatlimab offers a statistically significant and clinically meaningful improvement in progression-free survival for patients with previously untreated advanced melanoma compared to nivolumab monotherapy.[5] However, the cost-effectiveness

of this combination therapy varies significantly depending on the healthcare system and the comparators.

In Canada, nivolumab plus relatlimab was found to be more effective but also more costly than other immunotherapy options, with a high incremental cost-effectiveness ratio (ICER) compared to nivolumab plus ipilimumab.[7] Conversely, it dominated BRAF/MEK inhibitors by being both more effective and less costly.[5][11] In the United States, the incremental cost per quality-adjusted life-year gained was substantially high, suggesting it may not be cost-effective at conventional willingness-to-pay thresholds.[8][9] In contrast, an analysis from the Netherlands indicated that the combination is likely to be a cost-effective treatment option.[10]

These findings underscore the importance of considering regional pricing, healthcare system structures, and chosen comparators when evaluating the economic viability of new cancer therapies. For researchers and drug development professionals, this highlights the need for robust pharmacoeconomic modeling early in the development process to understand the potential value and market access challenges of novel combination therapies. The clinical benefit is evident, but the economic case requires careful consideration and likely necessitates strategic pricing to ensure patient access.

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## References

- 1. [ascopubs.org](https://ascopubs.org) [[ascopubs.org](https://ascopubs.org)]
- 2. Nivolumab and Relatlimab for Advanced Melanoma - NCI [[cancer.gov](https://cancer.gov)]
- 3. A Study of Relatlimab Plus Nivolumab Versus Nivolumab Alone in Participants With Advanced Melanoma | BMS Clinical Trials [[bmsclinicaltrials.com](https://bmsclinicaltrials.com)]
- 4. [ClinicalTrials.gov](https://clinicaltrials.gov) [[clinicaltrials.gov](https://clinicaltrials.gov)]
- 5. [ispor.org](https://ispor.org) [[ispor.org](https://ispor.org)]
- 6. Table 4, Cost and Cost-Effectiveness - Nivolumab and Relatlimab (Opdualag) - NCBI Bookshelf [[ncbi.nlm.nih.gov](https://ncbi.nlm.nih.gov)]

- 7. Pharmacoeconomic Review - Nivolumab and Relatlimab (Opdualag) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Economic evaluation for the US of relatlimab and nivolumab (RELA+NIVO) versus nivolumab (NIVO) monotherapy in untreated advanced melanoma. - ASCO [asco.org]
- 9. ascopubs.org [ascopubs.org]
- 10. ispor.org [ispor.org]
- 11. jmcpr.org [jmcpr.org]
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